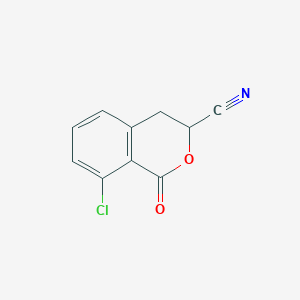

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Description

Properties

Molecular Formula |

C10H6ClNO2 |

|---|---|

Molecular Weight |

207.61 g/mol |

IUPAC Name |

8-chloro-1-oxo-3,4-dihydroisochromene-3-carbonitrile |

InChI |

InChI=1S/C10H6ClNO2/c11-8-3-1-2-6-4-7(5-12)14-10(13)9(6)8/h1-3,7H,4H2 |

InChI Key |

IPJVZEZJZZRQKR-UHFFFAOYSA-N |

Canonical SMILES |

C1C(OC(=O)C2=C1C=CC=C2Cl)C#N |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The synthesis of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile typically involves:

- Construction of the benzopyran core via cyclization reactions.

- Introduction of the chloro substituent at the 8-position through electrophilic substitution or via chlorinated precursors.

- Installation of the carbonitrile group at the 3-position by nucleophilic substitution or cyanation reactions.

- Oxidation or functional group transformations to install the 1-oxo (ketone) functionality.

Preparation via Aromatic Aldehyde, Malononitrile, and Chlororesorcinol Condensation

A one-pot synthesis method reported in the literature involves the condensation of aromatic aldehydes, malononitrile, and 2-chlororesorcinol under reflux in ethanol to yield chloro-substituted benzopyran carbonitriles. This method is efficient and provides good yields with minimal purification steps.

Procedure Summary:

- Mix 0.01 mol of the appropriate aromatic aldehyde, 0.01 mol of malononitrile, and 0.01 mol of 2-chlororesorcinol in ethanol (10 mL).

- Heat under reflux for approximately 10 minutes.

- Filter the precipitated solid product.

- Wash with ethanol and recrystallize to purify.

This method has been used to prepare various 8-chloro-substituted benzopyran derivatives, including the target compound, with yields around 89% and melting points consistent with literature values (e.g., 279°C for phenyl-substituted derivatives).

Halogenation of 1-Oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

Another approach involves starting from the parent compound 1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile and introducing the chloro substituent at the 8-position via electrophilic aromatic substitution using chlorinating agents.

- The parent benzopyran-3-carbonitrile is synthesized via cyclization of appropriate hydroxyphenyl precursors with cyanide sources.

- Chlorination is performed under controlled conditions to selectively substitute at the 8-position.

- The reaction conditions are optimized to avoid over-chlorination or degradation.

This method benefits from starting with a well-characterized core structure and selectively introducing the chloro group, allowing for better control over regioselectivity.

Multi-step Synthesis Involving Acylation and Cyclization

Older synthetic protocols involve multi-step sequences:

- Acylation of hydroxyalkyl benzopyrans with acyl chlorides to introduce keto functionalities.

- Subsequent cyclization and functional group transformations to install the carbonitrile group.

- Demethylation and halogenation steps to achieve the 8-chloro substitution.

These methods often require purification by column chromatography and careful control of reaction parameters such as temperature and solvent polarity.

Reaction Conditions and Optimization

Analytical Characterization

The identity and purity of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile are confirmed by:

- Nuclear Magnetic Resonance (NMR) Spectroscopy: Characteristic chemical shifts for aromatic protons, carbonitrile carbon, and keto carbonyl carbon.

- Infrared (IR) Spectroscopy: Absorption bands corresponding to carbonyl (~1700 cm⁻¹), nitrile (~2200-2250 cm⁻¹), and aromatic C-H stretching.

- Mass Spectrometry (MS): Molecular ion peak consistent with molecular weight (~207 g/mol for chloro derivative).

- Melting Point Determination: Consistent with literature values (~279°C for phenyl-substituted derivatives).

Chemical Reactions Analysis

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, particularly at the chloro group, using reagents like sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile has a wide range of scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of various organic compounds.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to anti-inflammatory effects .

Comparison with Similar Compounds

Chemical Identity :

- IUPAC Name : 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile

- CAS Number : 1598138-51-2

- Molecular Formula: C₁₀H₆ClNO₂

- Molecular Weight : 207.61 g/mol

- MDL Number : MFCD29930087

Structural Features :

This compound belongs to the 2-benzopyran (isochromene) family, characterized by a fused bicyclic framework. Key structural elements include:

- A chlorine substituent at the 8-position of the aromatic ring, influencing electronic properties and steric interactions.

- A carbonitrile group at the 3-position of the dihydrofuran ring, enhancing reactivity for nucleophilic or electrophilic transformations.

Below is a theoretical analysis based on general benzopyran chemistry and analogous derivatives:

Table 1: Structural and Functional Comparison

Key Differentiators :

The 3-carbonitrile group distinguishes it from carboxylic acid derivatives (e.g., 3-COOH), offering distinct reactivity in cross-coupling or cyclization reactions.

Reactivity Profile: The ketone (1-O) and nitrile (3-CN) groups create a polarized framework, making the compound more reactive toward nucleophiles (e.g., Grignard reagents) compared to non-polar analogs.

Molecular Weight :

- With a molecular weight of 207.61 g/mol , it is lighter than nitro- or carboxylic acid-substituted derivatives (e.g., ~221 g/mol for nitro-carboxylic acid analogs), which may influence pharmacokinetic properties in drug design.

Biological Activity

8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is a synthetic compound belonging to the benzopyran family, characterized by its complex structure which includes a chloro group at the 8-position, a carbonyl group at the 1-position, and a nitrile group at the 3-position. This compound has garnered interest in medicinal chemistry due to the diverse biological activities associated with benzopyran derivatives.

Chemical Structure and Properties

The molecular formula for 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is , with a molecular weight of approximately 207.61 g/mol. The compound's structure can be represented as follows:

Anti-inflammatory Effects

Research indicates that benzopyrans can modulate inflammatory pathways. The structural features of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile suggest it may inhibit enzymes involved in inflammation, such as cyclooxygenases (COX) or lipoxygenases (LOX). This could lead to reduced production of pro-inflammatory cytokines.

Anticancer Potential

Several studies have highlighted the anticancer potential of benzopyran derivatives. For instance, compounds sharing structural similarities with 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran have demonstrated significant activity against various cancer cell lines, including prostate (DU145), lung (A549), and breast (MCF7) cancers. These compounds often induce apoptosis and cell cycle arrest through mechanisms involving tubulin polymerization inhibition.

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| DU145 | 0.054 | Apoptosis induction |

| A549 | 0.048 | Tubulin inhibition |

| MCF7 | Varies | Cell cycle arrest |

The biological activity of 8-Chloro-1-oxo-3,4-dihydro-1H-2-benzopyran-3-carbonitrile is hypothesized to involve interactions with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes in inflammatory pathways.

- Receptor Modulation : It could bind to receptors involved in cell signaling, altering cellular responses.

- Tubulin Interaction : Similar compounds have been shown to bind to tubulin, disrupting microtubule dynamics and leading to cell cycle arrest.

Case Studies

Recent studies have focused on the synthesis and biological evaluation of various benzopyran derivatives:

- Synthesis of Analogues : Research has shown that modifications at different positions on the benzopyran core can significantly affect biological activity. For example, introducing various substituents at the C′ position has been linked to enhanced anticancer activity.

- In Vitro Studies : In vitro assays demonstrated that certain derivatives exhibited IC50 values in the low micromolar range against cancer cell lines, indicating potent anticancer properties.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.